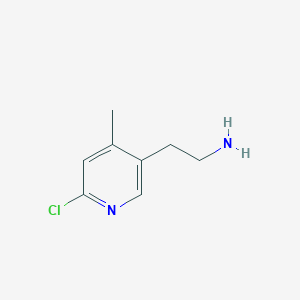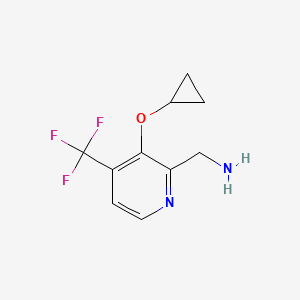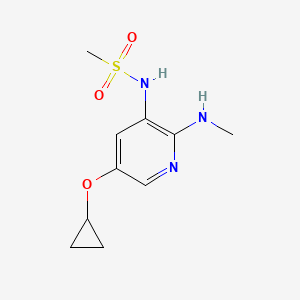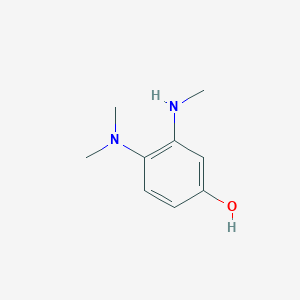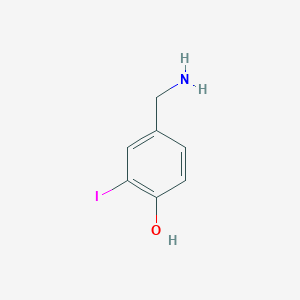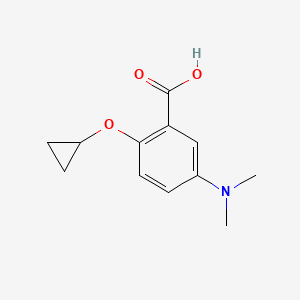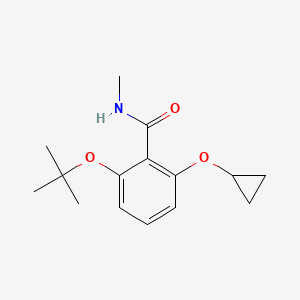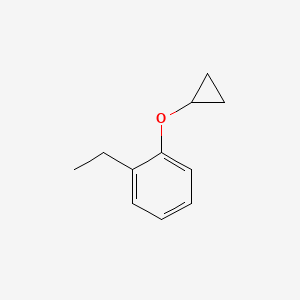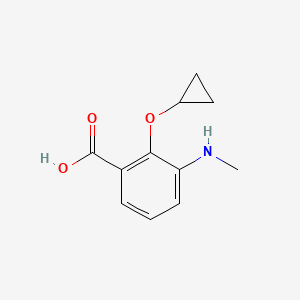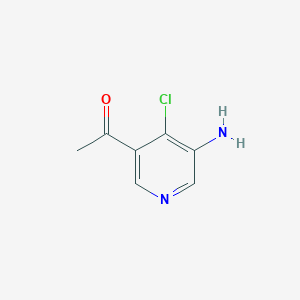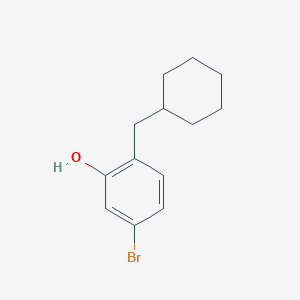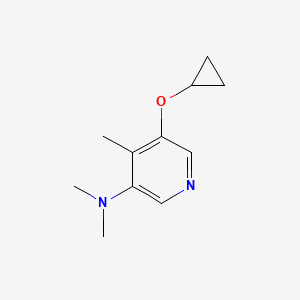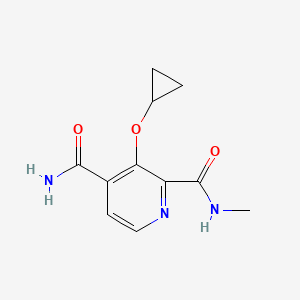
3-Cyclopropoxy-N2-methylpyridine-2,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-N2-methylpyridine-2,4-dicarboxamide is an organic compound with the molecular formula C11H13N3O3 and a molecular weight of 235.242 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further substituted with two carboxamide groups at the 2 and 4 positions, and a methyl group at the N2 position.
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-N2-methylpyridine-2,4-dicarboxamide involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the cyclopropoxy group and the carboxamide groups. The reaction conditions often require specific reagents and catalysts to ensure the correct substitution pattern and to achieve high yields. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
3-Cyclopropoxy-N2-methylpyridine-2,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide groups to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropoxy group or the pyridine ring, using common reagents such as halogens or nucleophiles.
Hydrolysis: The carboxamide groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
3-Cyclopropoxy-N2-methylpyridine-2,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-N2-methylpyridine-2,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function. The pathways involved can vary depending on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-N2-methylpyridine-2,4-dicarboxamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-N2,N2,N4,N4-tetramethylpyridine-2,4-dicarboxamide: This compound has additional methyl groups at the N2 and N4 positions, which may affect its reactivity and interactions.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound has a different substitution pattern on the pyridine ring, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H13N3O3 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-N-methylpyridine-2,4-dicarboxamide |
InChI |
InChI=1S/C11H13N3O3/c1-13-11(16)8-9(17-6-2-3-6)7(10(12)15)4-5-14-8/h4-6H,2-3H2,1H3,(H2,12,15)(H,13,16) |
Clé InChI |
OIDNGJMYTHARPM-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=NC=CC(=C1OC2CC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


